

# 7-Bromo-1H-indole-3-ethanol: Technical Profile & Synthesis Guide

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## Compound of Interest

Compound Name: 1H-Indole-3-ethanol, 7-bromo-

CAS No.: 936252-65-2

Cat. No.: B3169249

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## Executive Summary & Chemical Identity

7-Bromo-1H-indole-3-ethanol (also known as 7-Bromotryptophol) is a rare, high-value halogenated indole intermediate.<sup>[1]</sup> Unlike its commercially ubiquitous 5-bromo isomer, the 7-bromo variant is often synthesized de novo for specific medicinal chemistry campaigns targeting the 5-HT (serotonin) receptors or as a scaffold for C7-diversified indole libraries via cross-coupling reactions.<sup>[1]</sup> Its primary utility lies in its ability to serve as a regioselective handle for late-stage functionalization at the difficult-to-access C7 position.<sup>[1]</sup>

Property	Data / Description
Systematic Name	2-(7-Bromo-1H-indol-3-yl)ethanol
Common Name	7-Bromotryptophol
CAS Number	Not widely listed (Research Grade / Custom Synthesis).Note: Often confused with 5-bromo isomer (CAS 32774-29-1).[1]
Molecular Formula	C <sub>10</sub> H <sub>10</sub> BrNO
Molecular Weight	240.10 g/mol
Predicted LogP	~2.3 - 2.6
Appearance	Off-white to pale beige solid (Predicted)
Solubility	Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water.[1]
Key Functional Groups	Indole core, C7-Bromide (aryl halide), C3-Hydroxyethyl (primary alcohol).[1]

## Synthesis & Manufacturing Methodologies

Accessing 7-bromotryptophol requires overcoming the inherent nucleophilicity of the C3 position to selectively install the bromine at C7, or starting from a pre-functionalized 7-bromoindole.[1]

### A. Biocatalytic Synthesis (Highly Recommended for Regioselectivity)

The most elegant and selective route utilizes Flavin-dependent halogenases, specifically RebH (from *Lechevalieria aerocolonigenes*), which exhibits exquisite regioselectivity for the C7 position of tryptophan and tryptophol derivatives.

- Enzyme: RebH (Tryptophan 7-halogenase) + RebF (Flavin reductase).
- Substrate: Tryptophol (Indole-3-ethanol).[1]

- Mechanism: FAD-dependent oxidation of halide ( $\text{Br}^-$ ) to hypohalous acid ( $\text{HOBr}$ ) within the enzyme active site, followed by electrophilic aromatic substitution directed by the enzyme cleft.
- Yield: High regioselectivity (>95% C7) compared to chemical bromination which favors C3 or C5.

## B. Chemical Synthesis (Traditional)

For laboratories without biocatalytic capabilities, a chemical route starting from 7-bromoindole is viable but requires careful handling to prevent polymerization.

- Starting Material: 7-Bromoindole (CAS 51417-51-7).[1]
- Vilsmeier-Haack Formylation: React with  $\text{POCl}_3/\text{DMF}$  to form 7-bromoindole-3-carboxaldehyde.[1]
- Henry Reaction / Reduction: Condensation with nitromethane followed by reduction ( $\text{LiAlH}_4$ ) is not recommended due to bromide lability.
- Preferred C3-Alkylation:
  - Reagent: Oxalyl chloride followed by reduction.
  - Protocol: React 7-bromoindole with oxalyl chloride to form the glyoxalyl chloride, convert to the ester (MeOH), and reduce with  $\text{LiAlH}_4$  or  $\text{NaBH}_4$  to the alcohol.

## Experimental Protocols

### Protocol 1: Biocatalytic Bromination (RebH System)

This protocol is adapted from established RebH methodologies for indole functionalization.

Reagents:

- Substrate: Tryptophol (10 mM)
- Enzymes: RebH (5  $\mu\text{M}$ ), RebF (or suitable reductase partner)

- Cofactors: FAD (10  $\mu$ M), NADH (or regeneration system), NaBr (100 mM)
- Buffer: Phosphate buffer (50 mM, pH 7.4)

#### Workflow:

- Incubation: Mix tryptophol, NaBr, and cofactors in buffer. Initiate reaction by adding RebH/RebF.
- Reaction: Incubate at 25°C with gentle shaking for 18–24 hours.
- Quenching: Stop reaction by adding equal volume of EtOAc or MeOH.
- Extraction: Extract the organic layer (EtOAc x 3).
- Purification: Silica gel chromatography (Hexane:EtOAc gradient). 7-Bromotryptophol elutes after the unreacted starting material.[\[1\]](#)

## Protocol 2: Chemical Synthesis via Oxalyl Chloride

Use this if 7-bromoindole is available.[\[1\]](#)

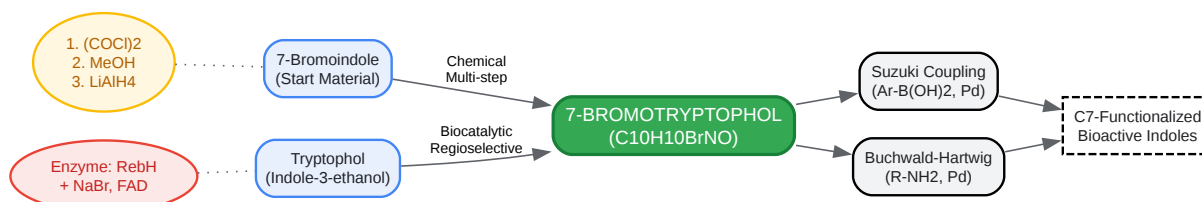
- Acylation: Dissolve 7-bromoindole (1.0 eq) in anhydrous Et<sub>2</sub>O at 0°C. Add oxalyl chloride (1.2 eq) dropwise. Stir for 2h (yellow precipitate forms).
- Esterification: Add anhydrous MeOH (excess) to the suspension. Stir 1h. Evaporate volatiles to yield Methyl 2-(7-bromo-1H-indol-3-yl)-2-oxoacetate.[\[1\]](#)
- Reduction: Dissolve the intermediate in THF. Add LiAlH<sub>4</sub> (3.0 eq) carefully at 0°C. Reflux for 4h.
- Workup: Quench with Fieser method (Water/15% NaOH/Water). Filter solids. Concentrate filtrate.
- Purification: Flash chromatography (DCM/MeOH 95:5).

## Applications in Drug Discovery

7-Bromotryptophol serves as a versatile "linchpin" scaffold:

- C7-Diversification (Suzuki/Buchwald): The C7-bromide is a prime handle for Palladium-catalyzed cross-couplings to introduce aryl, heteroaryl, or amine groups, exploring a vector often neglected in indole SAR (Structure-Activity Relationship) studies.[1]
- Etodolac Analogs: Precursor for pyrano[3,4-b]indole derivatives (COX-2 inhibitors) where C7-substitution modulates potency and selectivity.[1]
- Serotonin (5-HT) Modulators: The C7 position affects binding affinity to 5-HT receptors by altering the electronic properties of the indole ring and steric fit within the receptor pocket.

## Visualization: Synthesis & Application Pathways



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Figure 1: Dual synthesis pathways (Biocatalytic vs. Chemical) and downstream applications of 7-Bromotryptophol in medicinal chemistry.[1]

## Safety & Handling (MSDS Highlights)

- Hazards: Indole derivatives are generally irritants. The brominated analog should be treated as a potential Skin/Eye Irritant (H315/H319) and STOT-SE (H335).
- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light (halogenated indoles can be photosensitive).
- Disposal: Halogenated organic waste.

## References

- **RebH Halogenation:**Regioselective Enzymatic Halogenation of Substituted Tryptophan Derivatives using the FAD-Dependent Halogenase RebH. ChemCatChem, 2014.[2]
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## Sources

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- [2. Two Novel, Flavin-Dependent Halogenases from the Bacterial Consortia of Botryococcus braunii Catalyze Mono- and Dibromination \[mdpi.com\]](#)
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